molecular formula C17H16Cl2N2O4S B2650325 N-(3,5-dichlorophenyl)-4-(morpholinosulfonyl)benzamide CAS No. 313531-50-9

N-(3,5-dichlorophenyl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2650325
M. Wt: 415.29
InChI Key: JBBMPRZFFGKZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-4-(morpholinosulfonyl)benzamide, also known as DMSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMSB is a small molecule that is synthesized through a multi-step process and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activity

Several studies focus on the synthesis and characterization of compounds with structures somewhat analogous to "N-(3,5-dichlorophenyl)-4-(morpholinosulfonyl)benzamide," examining their biological activities. For example, the antifungal activities of certain N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes have been investigated, highlighting the potential for agricultural applications in combating plant diseases (Zhou Weiqun et al., 2005).

Antidepressant and Anticonvulsant Properties

Compounds containing morpholine groups, similar to the query compound, have been synthesized and evaluated for their antidepressant and anticonvulsant effects. For instance, the synthesis of an antidepressant compound through the interaction of 4-Chloro-N-(3-chloropropyl)benzamide with morpholine has been documented, suggesting a pathway for creating potential therapeutics (N. S. Donskaya et al., 2004). Furthermore, a new series of novel enaminones, derived from morpholine, showed potent anticonvulsant activity, underscoring the versatility of such compounds in drug development (I. Edafiogho et al., 1992).

Antimicrobial and Antipathogenic Activity

The synthesis and antipathogenic activity of new thiourea derivatives have been explored, with specific attention to their effects on bacterial cells. This research indicates a promising avenue for the development of novel antimicrobial agents targeting biofilm-forming bacteria (Carmen Limban et al., 2011).

Corrosion Inhibition

The use of certain benzamide derivatives as corrosion inhibitors for mild steel in acidic environments has been examined. This application signifies the compound's potential in industrial processes, showcasing its utility beyond biological activities (Anwar Sathiq M & Jamal Abdul Nasser A, 2021).

Inflammatory Response Modulation

Studies have also delved into the anti-inflammatory properties of peripheral benzodiazepine receptor ligands, providing insights into how structurally similar compounds might modulate inflammatory responses in vivo, suggesting a potential therapeutic application in treating inflammation-related disorders (S. R. Torres et al., 1999).

properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O4S/c18-13-9-14(19)11-15(10-13)20-17(22)12-1-3-16(4-2-12)26(23,24)21-5-7-25-8-6-21/h1-4,9-11H,5-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBMPRZFFGKZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichlorophenyl)-4-(morpholinosulfonyl)benzamide

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